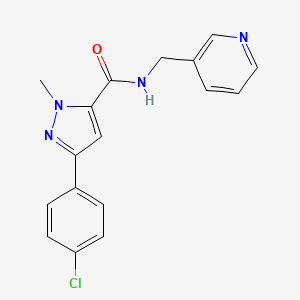![molecular formula C16H19BrN2O3S B14954081 methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate](/img/structure/B14954081.png)
methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Métodos De Preparación
The synthesis of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate typically involves multiple steps. One common method starts with the bromination of indole to obtain 5-bromoindole. This is followed by the acetylation of the brominated indole using acetic anhydride to form 5-bromo-1H-indol-1-yl acetate. The final step involves the coupling of this intermediate with L-methionine methyl ester under appropriate conditions to yield the desired compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom may enhance the compound’s binding affinity and specificity. The methionine ester group can be hydrolyzed to release methionine, which may have additional biological effects.
Comparación Con Compuestos Similares
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate can be compared with other indole derivatives such as:
5-Bromoindole: A simpler compound with similar bromination but lacking the acetyl and methionine ester groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
The uniqueness of this compound lies in its combination of brominated indole and methionine ester, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C16H19BrN2O3S |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[2-(5-bromoindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C16H19BrN2O3S/c1-22-16(21)13(6-8-23-2)18-15(20)10-19-7-5-11-9-12(17)3-4-14(11)19/h3-5,7,9,13H,6,8,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |
Clave InChI |
DFUYALRZJXIAFF-ZDUSSCGKSA-N |
SMILES isomérico |
COC(=O)[C@H](CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Br |
SMILES canónico |
COC(=O)C(CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate](/img/structure/B14954013.png)
![1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone](/img/structure/B14954016.png)
![5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B14954018.png)

![N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14954027.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14954040.png)
![2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide](/img/structure/B14954049.png)
![1-(azepan-1-yl)-2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B14954065.png)
![3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B14954088.png)
![[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14954089.png)
![(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14954090.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954094.png)
